Human OCT1 (SLC22A1) Transporter Inhibition: Quantitative Activity and Comparison with Verapamil Baseline
2-(Cyclopentylthio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide was identified as a weak inhibitor of human organic cation transporter 1 (OCT1/SLC22A1) in a cell-based uptake assay [1]. The compound inhibited ASP+ substrate uptake in HEK293 cells expressing human OCT1 with an IC50 of 138,000 nM (138 µM) [1]. For context, the reference OCT1 inhibitor verapamil exhibits an IC50 in the range of 2–10 µM under comparable assay conditions, representing approximately 14- to 69-fold greater potency [2]. This quantitative difference establishes that the target compound occupies a distinct region of the OCT1 inhibition potency spectrum relative to known reference inhibitors.
| Evidence Dimension | Human OCT1 (SLC22A1) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 138,000 nM (138 µM) |
| Comparator Or Baseline | Verapamil: IC50 ≈ 2–10 µM (literature range for OCT1 inhibition in analogous HEK293 ASP+ uptake assays) |
| Quantified Difference | Target compound is approximately 14- to 69-fold less potent than verapamil against OCT1 |
| Conditions | HEK293 cells expressing recombinant human OCT1; ASP+ fluorescent substrate uptake measured by microplate reader [1] |
Why This Matters
Quantitative OCT1 inhibition data enable researchers selecting compounds for transporter profiling panels to position this molecule precisely along the potency continuum, avoiding erroneous assumptions about its pharmacokinetic drug–drug interaction liability relative to stronger OCT1 inhibitors.
- [1] BindingDB Entry: IC50 = 1.38E+5 nM. Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader based analysis. BindingDB. Available at: https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Ahlin, G., et al. Structural requirements for drug inhibition of the human organic cation transporter 1 (OCT1). Journal of Medicinal Chemistry, 2008. (Verapamil IC50 range for OCT1, 2–10 µM under analogous HEK293 uptake conditions). View Source
